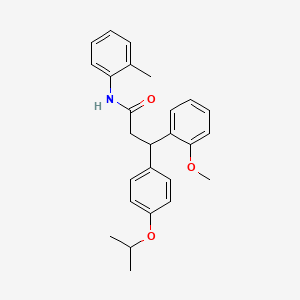![molecular formula C26H22N4O2 B4081182 8-[4-(9H-fluoren-9-yl)piperazin-1-yl]-5-nitroquinoline](/img/structure/B4081182.png)
8-[4-(9H-fluoren-9-yl)piperazin-1-yl]-5-nitroquinoline
Overview
Description
8-[4-(9H-fluoren-9-yl)piperazin-1-yl]-5-nitroquinoline is a complex organic compound that features a quinoline core substituted with a nitro group and a piperazine ring attached to a fluorenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(9H-fluoren-9-yl)piperazin-1-yl]-5-nitroquinoline typically involves multiple steps. One common approach starts with the preparation of the quinoline core, followed by the introduction of the nitro group at the 5-position. The piperazine ring is then attached to the quinoline core, and finally, the fluorenyl group is introduced to the piperazine ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
8-[4-(9H-fluoren-9-yl)piperazin-1-yl]-5-nitroquinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The fluorenyl group can be substituted with other aromatic or aliphatic groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane or ethanol are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could produce a variety of fluorenyl-substituted quinoline derivatives.
Scientific Research Applications
8-[4-(9H-fluoren-9-yl)piperazin-1-yl]-5-nitroquinoline has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials, such as organic semiconductors or fluorescent dyes.
Mechanism of Action
The mechanism of action of 8-[4-(9H-fluoren-9-yl)piperazin-1-yl]-5-nitroquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, altering cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives with various substituents, such as:
- 8-[4-(9H-fluoren-9-yl)piperazin-1-yl]-5-chloroquinoline
- 8-[4-(9H-fluoren-9-yl)piperazin-1-yl]-5-methoxyquinoline
Uniqueness
What sets 8-[4-(9H-fluoren-9-yl)piperazin-1-yl]-5-nitroquinoline apart is its specific combination of functional groups, which may confer unique properties such as enhanced biological activity or improved material characteristics
Properties
IUPAC Name |
8-[4-(9H-fluoren-9-yl)piperazin-1-yl]-5-nitroquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2/c31-30(32)23-11-12-24(25-22(23)10-5-13-27-25)28-14-16-29(17-15-28)26-20-8-3-1-6-18(20)19-7-2-4-9-21(19)26/h1-13,26H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXLORJOGYXZGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)C5=C6C(=C(C=C5)[N+](=O)[O-])C=CC=N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-methyl-4-(3-methyl-1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4081103.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-2-thienyl)methyl]methanamine](/img/structure/B4081124.png)
![methyl 4-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B4081126.png)
![2-mercapto-5-(2-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B4081134.png)

![N-[(4-fluorophenyl)methyl]-3-[1-(pyridin-4-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B4081147.png)
![Oxolan-2-yl 4-({[4-(phenylamino)phenyl]amino}thioxomethyl)piperazinyl ketone](/img/structure/B4081160.png)
![2-[bis(2-hydroxyethyl)amino]-5-nitro-N-phenylbenzamide](/img/structure/B4081162.png)
![methyl 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate](/img/structure/B4081164.png)
![N-[4-(acetylamino)phenyl]-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide](/img/structure/B4081167.png)
![N-[(1R)-1-(3-methoxyphenyl)ethyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4081194.png)
![3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B4081195.png)
![6-AMINO-3-(2,5-DIMETHYLTHIOPHEN-3-YL)-4-(PYRIDIN-3-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B4081196.png)
![N-(2-fluoro-5-methylphenyl)-N'-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]succinamide](/img/structure/B4081197.png)
